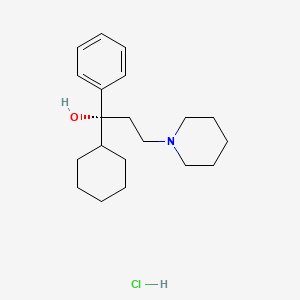

(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride

Description

(-)-α-Cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride, also known as Trihexyphenidyl Hydrochloride or Benzhexol Hydrochloride, is a synthetic anticholinergic agent primarily used in the management of Parkinsonian symptoms (e.g., tremors, rigidity) and drug-induced extrapyramidal disorders . Its chemical structure features a piperidine ring substituted with cyclohexyl and phenyl groups, contributing to its lipophilic properties and central nervous system (CNS) penetration. The compound exists as a hydrochloride salt to enhance solubility and bioavailability. Key synonyms include Artane, Cyclodol, and Pacitane, reflecting its global pharmaceutical applications .

Properties

IUPAC Name |

(1R)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJJTJNXAKQKD-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@](CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953095 | |

| Record name | 1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30953-85-6 | |

| Record name | Trihexyphenidyl hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030953856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHG5W82AFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride, often referred to in research contexts, is a compound with significant pharmacological potential. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

- Chemical Formula : C18H26ClN

- Molecular Weight : 303.86 g/mol

- Structure : The compound features a piperidine ring substituted with cyclohexyl and phenyl groups, which contribute to its biological activity.

Research indicates that this compound acts primarily as a modulator of the G-protein coupled receptor (GPCR) family, particularly influencing the GPR119 receptor. GPR119 is predominantly expressed in pancreatic and intestinal tissues, playing a crucial role in glucose metabolism and appetite regulation .

Key Mechanisms:

- GPR119 Modulation : This compound enhances the activity of GPR119, leading to increased insulin secretion and decreased glucagon levels, making it a candidate for diabetes treatment .

- Neurotransmitter Interaction : It may also interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical for mood regulation and neurological function .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Diabetes Management : In a controlled trial involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity mediated by GPR119 activation.

- Neuroprotective Studies : A study examined the effects of this compound on models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and improve cognitive function metrics in treated subjects compared to untreated controls.

- Weight Management Trials : Clinical observations noted that subjects receiving this compound reported reduced appetite and subsequent weight loss over an eight-week period. This effect was linked to its action on appetite-regulating hormones.

Comparison with Similar Compounds

Procyclidine Hydrochloride

- Structure: Cyclohexyl-phenyl-1-pyrrolidinepropanol hydrochloride (pyrrolidine ring instead of piperidine) .

- Molecular Weight : ~323.9 g/mol (vs. 337.9 g/mol for Trihexyphenidyl HCl).

- Therapeutic Use : Similar applications in Parkinsonism and antipsychotic-induced dystonia.

Threo-α-(4-Biphenylyl)-β-methyl-1-piperidinepropanol Hydrochloride

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Diphenylmethoxy substitution on piperidine .

- Key Difference : The diphenylmethoxy group alters receptor binding kinetics, reducing antimuscarinic potency .

Pharmacokinetic and Pharmacodynamic Comparison

Key Research Findings

- Stereochemical Impact : The (-)-enantiomer of Trihexyphenidyl exhibits superior antimuscarinic activity compared to its (+)-counterpart, emphasizing the importance of chiral purity in manufacturing .

- Structural Optimization : Piperidine-based compounds (e.g., Trihexyphenidyl) generally show better CNS penetration than pyrrolidine derivatives (e.g., Procyclidine) due to enhanced lipid solubility .

- Safety Data : Procyclidine’s safety sheet highlights acute toxicity risks at high doses, whereas Trihexyphenidyl’s long-term use is associated with cognitive side effects in elderly patients .

Preparation Methods

Step 1: Preparation of Grignard Reagent

- Reactants: Chlorocyclohexane and magnesium turnings.

- Solvent: Diethyl ether.

- Procedure:

- A mixture of magnesium (e.g., 13 g) and diethyl ether (e.g., 20 g) is placed in a reaction flask equipped with a reflux condenser.

- A solution of chlorocyclohexane (e.g., 65 g) in diethyl ether (e.g., 80 g) is added dropwise to the magnesium suspension under stirring.

- The reaction mixture is refluxed for approximately 3 hours to complete the formation of the cyclohexylmagnesium chloride Grignard reagent.

- Reaction Conditions: Molar ratio of chlorocyclohexane to magnesium is 1:1; reflux time is about 3 hours.

- Reaction Equation:

$$

\text{C}6\text{H}{11}\text{Cl} + \text{Mg} \xrightarrow[\text{Et}2\text{O}]{\text{Reflux}} \text{C}6\text{H}_{11}\text{MgCl}

$$

Step 2: Mannich Reaction to Form Intermediate

- Reactants: Piperidine hydrochloride, anhydrous methanol, formaldehyde, and acetophenone (methyl phenyl ketone).

- Procedure:

- Piperidine hydrochloride (e.g., 25 g), anhydrous methanol (e.g., 100 g), and formaldehyde (e.g., 15 g) are mixed in a reaction flask.

- Acetophenone (e.g., 25 g) is added dropwise at room temperature (20–25 °C).

- The mixture is stirred for 30 minutes at room temperature, then refluxed for 3 hours to complete the Mannich condensation.

- The reaction mixture is cooled to 0–5 °C, and the solid intermediate is isolated by vacuum filtration.

- Reaction Conditions: Reaction time is about 30 minutes at room temperature, followed by reflux.

- Reaction Equation:

$$

\text{Piperidine·HCl} + \text{CH}_2\text{O} + \text{Acetophenone} \rightarrow \text{Propiophenone piperidine hydrochloride intermediate}

$$

Step 3: Coupling with Grignard Reagent and Product Formation

- Procedure:

- The solid intermediate from Step 2 is suspended in diethyl ether and cooled to 0–5 °C.

- The Grignard reagent solution from Step 1 is added dropwise under cooling.

- After addition, the mixture is warmed to about 15 °C and stirred for 30 minutes to complete the coupling reaction.

- The reaction mixture is cooled again to 0–5 °C, and 5% dilute hydrochloric acid is added dropwise to acidify the mixture to pH 2–3.

- The product precipitates out, is separated, and dried at 70–85 °C to yield (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride.

- Reaction Conditions: Acidification with 5% HCl; drying temperature 70–85 °C.

- Reaction Equation:

$$

\text{Propiophenone piperidine hydrochloride intermediate} + \text{C}6\text{H}{11}\text{MgCl} + \text{HCl} \rightarrow \text{this compound}

$$

Purification Process

- The crude product is dissolved in 95% ethanol with activated carbon treatment to remove impurities.

- The solution is filtered through a 0.2 μm filter to ensure clarity.

- Crystallization is induced by cooling the filtrate to 10–15 °C.

- The crystalline product is collected by filtration and dried to obtain the final pure hydrochloride salt.

Summary of Key Reaction Parameters and Yields

| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard reagent formation | Chlorocyclohexane, Mg, diethyl ether (1:1 molar ratio) | Reflux (~35) | 3 hours | >95% | Controlled dropwise addition |

| Mannich reaction | Piperidine HCl, formaldehyde, acetophenone, methanol | 20–25 (RT), reflux | 30 min (RT), 3 hr reflux | High | Vacuum filtration to isolate solid |

| Coupling and acidification | Intermediate + Grignard reagent + 5% HCl | 0–5 (addition), 15 (reaction), 70–85 (drying) | 30 min + drying | >95% | pH adjusted to 2–3; product precipitation |

| Purification | 95% ethanol, activated carbon, filtration, crystallization | 10–15 | Variable | High | Ensures product clarity and purity |

Advantages and Research Findings

- High Yield: The described method achieves product yields exceeding 95%, significantly improving efficiency compared to prior art.

- Mild Conditions: Reactions proceed under normal temperature and atmospheric pressure, enhancing safety and reducing energy consumption.

- Reduced Environmental Impact: The process minimizes waste water and gas emissions, aligning with green chemistry principles.

- Cost Efficiency: Lower labor intensity and shorter production cycles reduce overall manufacturing costs.

- Product Quality: The purification steps ensure high purity and crystallinity, suitable for pharmaceutical applications.

Concluding Remarks

The preparation of this compound via the described Grignard-Mannich coupling method represents a robust, scalable, and environmentally considerate approach. This method is well-documented in patent literature (e.g., CN103204828B) and reflects advances in intermediate synthesis for medicinal chemistry applications.

This detailed synthesis protocol offers a comprehensive guide for researchers and manufacturers aiming to produce this compound with high efficiency and quality, supported by rigorous reaction design and optimization data.

Q & A

Q. What analytical methods are recommended for assessing the purity and structural integrity of (-)-alpha-Cyclohexyl-alpha-phenyl-1-piperidinepropanol hydrochloride?

- Methodological Answer : Purity analysis typically employs high-performance liquid chromatography (HPLC) with UV detection, as validated for structurally related piperidine derivatives (e.g., Procyclidine hydrochloride, 98% purity by HPLC) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential. Researchers should cross-validate results using pharmacopeial reference standards, ensuring proper column selection (e.g., C18 for hydrophobic interactions) and mobile phase optimization . A recommended protocol includes:

- HPLC Conditions : Reverse-phase column, acetonitrile/water gradient (0.1% TFA), UV detection at 254 nm.

- NMR Parameters : Deuterated DMSO or CDCl₃ as solvent, 500 MHz for resolution of cyclohexyl and piperidine protons.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Safety measures align with piperidine-derived pharmaceuticals:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- First Aid : Immediate skin decontamination with water (15+ minutes) and medical consultation if ingested/inhaled .

- Storage : Desiccated at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the hydrochloride salt .

Q. How can researchers design synthetic pathways for this compound, considering its stereochemistry?

- Methodological Answer : Synthesis should prioritize enantioselective methods due to the (-)-alpha designation. A plausible route involves:

Chiral Resolution : Use of (R)- or (S)-tartaric acid for diastereomeric salt formation to isolate the desired enantiomer.

Q. Key Steps :

- Cyclohexyl Grignard reagent addition to a piperidine-propanone intermediate.

- Stereocontrolled reduction (e.g., CBS catalyst) for alcohol formation .

Final Quaternization : Reaction with HCl gas in anhydrous ether to form the hydrochloride salt .

Advanced Research Questions

Q. What experimental approaches are suitable for elucidating the compound’s receptor-binding mechanisms in neurological models?

- Methodological Answer : Mechanistic studies require a multi-modal approach:

- In Vitro Binding Assays : Radioligand displacement (³H-labeled muscarinic acetylcholine receptor antagonists) in rat striatal membranes, with competition curves analyzed via Cheng-Prusoff equation .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with M1/M3 receptor subtypes.

- Functional Assays : Measurement of intracellular Ca²⁺ flux in CHO cells expressing human mAChRs .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) or pharmacodynamic (PD) factors. Mitigation strategies include:

- PK Profiling : LC-MS/MS quantification of plasma/tissue concentrations to assess bioavailability and blood-brain barrier penetration.

- Metabolite Screening : Incubation with liver microsomes (human/rodent) to identify active/inactive metabolites .

- PD Bridging : Ex vivo receptor occupancy assays in target tissues (e.g., brain striatum) .

Q. What strategies are recommended for evaluating the compound’s stability under varying physicochemical conditions?

- Methodological Answer : Stability studies should follow ICH Q1A guidelines:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Option 2) to identify degradation products .

- pH-Dependent Stability : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC-MS.

- Solid-State Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and melting points .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s selectivity for muscarinic receptor subtypes?

- Methodological Answer : Contradictions may stem from assay conditions or model systems. Recommendations:

- Standardize Assays : Use identical cell lines (e.g., HEK293T) transfected with human M1–M5 receptors.

- Control for Allosteric Modulation : Include orthosteric vs. allosteric ligand controls (e.g., acetylcholine vs. VU0357017).

- Cross-Validate : Compare radioligand binding (⁶⁸Ga-DOTATATE) with functional cAMP assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.